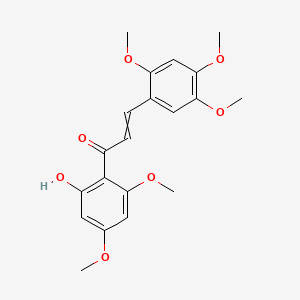
2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone is a chalcone derivative known for its unique chemical structure and potential biological activities. Chalcones are a group of natural compounds with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound’s molecular formula is C20H22O7, and it has a molecular weight of 374.38 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxyacetophenone and 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various substituted chalcone derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Possible use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Hydroxy-4,4’,6’-trimethoxychalcone
- 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone
- 2’-Hydroxy-3’,4,4’,5’,6’-pentamethoxychalcone
Uniqueness
2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its multiple methoxy groups and hydroxyl group contribute to its high reactivity and potential for various pharmacological activities .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQVGQULWFQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














